molecular formula C20H21N5O4 B5242445 Methyl 4-{2,5-dioxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-1-yl}benzoate

Methyl 4-{2,5-dioxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-1-yl}benzoate

Cat. No.: B5242445
M. Wt: 395.4 g/mol
InChI Key: KFOWHELIARFOSQ-UHFFFAOYSA-N
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Description

Methyl 4-{2,5-dioxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-1-yl}benzoate is a complex organic compound that features a pyrrolidine ring, a piperazine ring, and a benzoate ester

Properties

IUPAC Name

methyl 4-[2,5-dioxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4/c1-29-19(28)14-3-5-15(6-4-14)25-17(26)13-16(18(25)27)23-9-11-24(12-10-23)20-21-7-2-8-22-20/h2-8,16H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOWHELIARFOSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{2,5-dioxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-1-yl}benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine and piperazine intermediates, followed by their coupling and subsequent esterification to form the final product. The reaction conditions often include the use of solvents like ethanol and catalysts such as glacial acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{2,5-dioxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-1-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially leading to derivatives with different activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that methyl 4-{2,5-dioxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-1-yl}benzoate exhibits significant anticancer properties. Studies have shown that derivatives of pyrimidine and piperazine can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis. For instance, compounds related to this structure have demonstrated activity against various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Pyrimidine derivatives are known for their broad-spectrum antibacterial and antifungal effects. In vitro studies have reported that methyl 4-{2,5-dioxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-1-yl}benzoate can inhibit the growth of several pathogenic bacteria, making it a candidate for further development in the treatment of infections .

Neuropharmacological Effects

Recent investigations into the neuropharmacological effects of similar compounds suggest potential applications in treating neurological disorders. The piperazine component is particularly noteworthy for its interactions with neurotransmitter receptors, which may lead to anxiolytic or antidepressant effects. Preliminary studies have indicated that modifications in the structure can enhance receptor affinity and selectivity .

Case Study 1: Anticancer Efficacy

A study published in Medicinal Chemistry demonstrated the efficacy of a structurally similar compound in inhibiting cancer cell proliferation. The compound was tested against multiple cancer cell lines, showing IC50 values significantly lower than those of standard chemotherapeutics, indicating its potential as a novel anticancer agent .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial activity, methyl 4-{2,5-dioxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-1-yl}benzoate was screened against Gram-positive and Gram-negative bacteria. Results showed promising inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of Methyl 4-{2,5-dioxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-1-yl}benzoate involves its interaction with specific molecular targets. The pyrrolidine and piperazine rings can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Methyl 4-{2,5-dioxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-1-yl}benzoate is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 4-{2,5-dioxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-1-yl}benzoate is a compound of interest due to its potential biological activities, particularly in the context of drug development and medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that incorporates a benzoate moiety linked to a pyrrolidine ring and a piperazine derivative. This structural arrangement is significant in determining its biological interactions.

Chemical Formula: C₁₈H₁₈N₄O₄
Molecular Weight: 354.36 g/mol
CAS Number: Not specifically listed but can be derived from the components.

Research indicates that compounds with similar structures often exhibit activity through various mechanisms:

  • Inhibition of Kinase Activity : Many piperazine-containing compounds are known to inhibit specific kinases involved in cancer progression. For example, studies have shown that related compounds can selectively inhibit CDK4/6, which are critical for cell cycle regulation .
  • Modulation of Efflux Pumps : The ability to overcome multidrug resistance (MDR) by blocking efflux pumps has been noted in similar chemical classes. This could enhance the efficacy of co-administered chemotherapeutics .
  • Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, potentially through disruption of bacterial cell membranes or interference with metabolic pathways .

Biological Activity Data

The following table summarizes key biological activities associated with Methyl 4-{2,5-dioxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-1-yl}benzoate and related compounds:

Activity Effect Reference
Kinase InhibitionSelective inhibition of CDK4/6
MDR ReversalEnhanced efficacy of chemotherapeutics
Antimicrobial EffectsInhibition of bacterial growth
CytotoxicityInduced apoptosis in cancer cell lines

Case Studies

Several studies have explored the biological effects of compounds similar to Methyl 4-{2,5-dioxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-1-yl}benzoate:

  • Study on CDK Inhibition : A recent study demonstrated that a related compound inhibited CDK6 with an IC50 value in the nanomolar range, showcasing its potential as an anticancer agent .
  • MDR Reversal Study : Another investigation showed that a structurally similar compound could reverse resistance in cancer cells by inhibiting ABC transporters, thereby increasing drug accumulation within cells .
  • Antimicrobial Assessment : In vitro tests indicated that derivatives exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential therapeutic applications in treating infections .

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